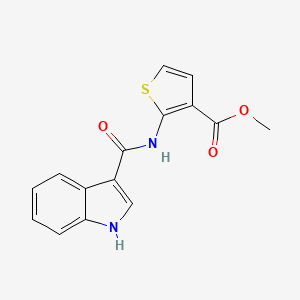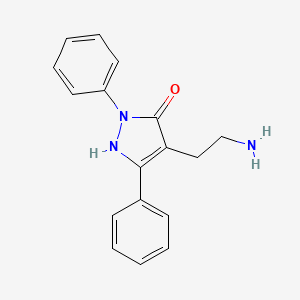![molecular formula C14H18ClNO2 B2644027 tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate CAS No. 1332765-98-6](/img/structure/B2644027.png)
tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate” is a chemical compound with the formula C14H18ClNO2 . It is used for research and development .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of t-butoxide and tert-butyl lithium in a two-step process . Another method involves the use of copper (II) bromide in tetrahydrofuran at 50°C . Other methods involve the use of H-β zeolite in dichloromethane, or a solvent-free method at 80°C .Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group attached to a tert-butyl group and a cyclopropyl group, which is further attached to a 2-chlorophenyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 267.75 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 376.9±31.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is a crucial intermediate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in the enantioselective synthesis of these nucleotide analogues (Ober et al., 2004). This synthesis pathway underlines the compound's utility in creating structurally complex molecules for biochemical research.
- In the development of insecticide analogues, tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate served as a precursor for spirocyclopropanated analogues of Thiacloprid and Imidacloprid, showcasing its versatility in generating novel insecticidal agents (Brackmann et al., 2005).
Structural and Physical Analysis
- Studies on similar carbamate derivatives have provided insights into the structural dynamics and crystallography of these compounds, contributing to a deeper understanding of their chemical behavior and potential for further applications in materials science and molecular engineering (Baillargeon et al., 2017).
Applications in Organic Synthesis
- The cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates with a tert-butyl moiety, highlights innovative approaches to carbon capture and utilization, underscoring the compound's relevance in environmental chemistry and green synthesis (Takeda et al., 2012).
- Research into tert-butyl isosteres, including carbamate derivatives, emphasizes their role in medicinal chemistry, where modifications to bioactive compounds can significantly affect their physicochemical and pharmacokinetic properties (Westphal et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZBQPFCWMFVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2643948.png)
![4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2643949.png)


![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2643953.png)


![3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2643961.png)

![2,5-Dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2643963.png)


![3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
